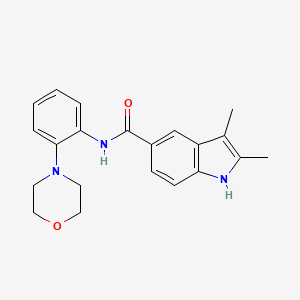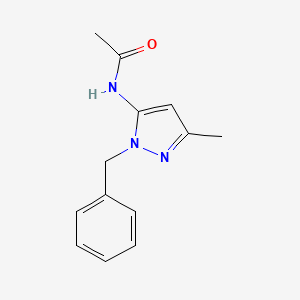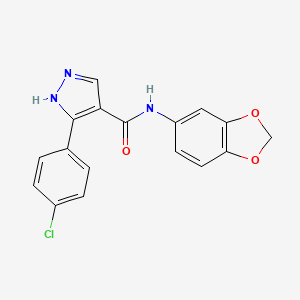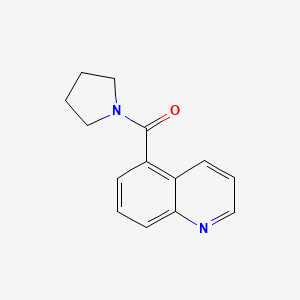
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide, also known as MPYSA, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. MPYSA has shown promising results in various studies and is considered to be a valuable tool in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide involves the inhibition of tyrosine kinases by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cell growth and differentiation.
Biochemical and physiological effects:
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide has been shown to exhibit anti-proliferative effects on various cancer cell lines, indicating its potential use as an anti-cancer agent. It has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in lab experiments is its high yield and purity, which makes it easier to obtain reliable results. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in scientific research. One potential direction is the development of more potent and selective tyrosine kinase inhibitors based on the structure of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide. Another potential direction is the investigation of the anti-inflammatory effects of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in vivo, which could lead to the development of novel anti-inflammatory drugs. Additionally, the potential use of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in combination therapy for cancer treatment could also be explored in future studies.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide is a novel small molecule that has shown promising results in various scientific studies. Its potential use as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry make it a valuable asset in scientific research. Further studies are needed to fully explore the potential of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in various applications.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide involves the reaction of 2-chloro-5-methylphenyl isothiocyanate with 2-amino-4-methylpyrimidine in the presence of a base. The resulting product is then treated with N-(2-methoxyethyl)acetamide to obtain N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in high yield and purity.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide has been extensively studied for its potential use as a research tool in various fields such as biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-4-5-12(19-2)11(8-10)17-13(18)9-20-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPYDPAJAIGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)


![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)


![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)

